3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is fundamentally defined by the central pyrazole ring system, which adopts a planar configuration consistent with aromatic character. The pyrazole core structure contains nitrogen atoms at positions 1 and 2, with the N1 position bearing the 3-methylbenzyl substituent and the C4 position accommodating the primary amine functionality. The methyl substituents at positions 3 and 5 of the pyrazole ring provide steric bulk that influences the overall molecular conformation and potentially restricts rotational freedom around certain bonds.
The 3-methylbenzyl moiety attached to the N1 nitrogen atom introduces an additional aromatic system to the molecular framework. This benzyl group is characterized by a methyl substituent at the meta position of the phenyl ring, which creates a different electronic environment compared to para-substituted analogues. The spatial orientation of this benzyl group relative to the pyrazole plane is crucial for understanding intermolecular interactions and crystal packing behavior. Based on the Simplified Molecular Input Line Entry System representation provided in chemical databases, the structural connectivity follows the pattern NC1=C(C)N(CC2=CC=CC(C)=C2)N=C1C.[H]Cl, indicating the specific attachment points and the presence of the hydrochloride salt.
The molecular weight of 251.76 daltons for the hydrochloride salt represents an increase of approximately 36.5 daltons compared to the free base form, which has a molecular weight of 215.3 daltons. This difference corresponds exactly to the addition of hydrogen chloride, confirming the 1:1 stoichiometry of the salt formation. The presence of the chloride counterion significantly affects the crystalline structure through the formation of ionic interactions and hydrogen bonding networks.
Crystallographic analysis considerations must account for the potential for polymorphism in this compound, as the presence of multiple hydrogen bond donors and acceptors creates opportunities for different crystal packing arrangements. The amino group at the C4 position serves as a primary hydrogen bond donor, while the pyrazole nitrogen atoms can function as hydrogen bond acceptors. The hydrochloride salt formation introduces additional complexity through N-H⁺···Cl⁻ ionic interactions that dominate the crystal packing motifs.
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16;/h4-7H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGZWSGNYZIQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized via the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. The synthesis typically involves the use of anhydrous solvents and can yield crystalline products suitable for further analysis.
Molecular Characteristics:
- Molecular Formula: C13H17N3·HCl
- Molecular Weight: 251.755 g/mol
- CAS Number: [not specified in search results]
The crystal structure of similar pyrazole derivatives indicates a planar pyrazolyl ring with significant delocalization of π-electron density, which is crucial for its biological activity .
Anticancer Properties
Research has shown that pyrazole derivatives exhibit potent anticancer activities. For example, compounds similar to 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine have been evaluated against various cancer cell lines. In particular, studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action: Inhibition of key signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) have shown promising results when treated with pyrazole derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance:
- Activity Against Bacteria: Studies indicate that certain derivatives can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| MRSA | 0.381 | 0.381 |
| E. coli | 0.762 | 0.762 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride has exhibited anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Synergy with Doxorubicin:
- Antifungal Activity:
Scientific Research Applications
Medicinal Chemistry
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride has been investigated for its potential as a drug candidate in various therapeutic areas, including:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs .
- Anticancer Activity : Some studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. The specific structure of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride may enhance its efficacy against certain cancer types .
Agricultural Chemistry
In agricultural research, compounds similar to 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride are being studied for their potential as:
- Pesticides : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact .
Biochemical Research
The compound is also utilized in biochemical applications:
- Enzyme Inhibitors : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial in understanding metabolic diseases and developing therapeutic interventions .
Case Study 1: Anti-inflammatory Effects
A study conducted on pyrazole derivatives demonstrated that compounds with similar structures significantly reduced inflammation markers in animal models. The findings suggest that 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride could be further explored for its anti-inflammatory properties.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer effects of various pyrazole derivatives. The study found that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells. This indicates a promising avenue for further exploration of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride as a potential anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: Electron-Donating Groups: The 3-methylbenzyl group in the target compound provides moderate electron density to the pyrazole ring, favoring nucleophilic reactions. Steric Effects: The 2-methylbenzyl analog (C₁₃H₁₇N₃) introduces steric hindrance at the ortho position, which could impede interactions with biological targets compared to the para-substituted target compound .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs. However, the trifluoroethyl derivative (C₇H₁₁ClF₃N₃) has lower molecular weight and higher polarity, likely enhancing solubility in aprotic solvents .
- Hydrophobicity: Analogs with aromatic substituents (e.g., phenoxybenzyl in C₁₉H₂₁N₃O) exhibit increased logP values, suggesting better membrane permeability but poorer water solubility .
Research and Development Considerations
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for benzyl-substituted pyrazoles, such as nucleophilic substitution or reductive amination.
- Challenges : Fluorinated analogs (e.g., trifluoroethyl or pentafluorobenzyl) require specialized fluorination reagents, increasing production costs .
Preparation Methods
General Synthetic Approach
The synthesis of N-substituted pyrazoles, including 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride, can be achieved by direct condensation of primary amines with 1,3-diketones in the presence of hydroxylamine derivatives. A notable method involves the use of O-(4-nitrobenzoyl)hydroxylamine as a reagent to facilitate the formation of the pyrazole ring under mild heating conditions in polar aprotic solvents such as dimethylformamide (DMF).
Specific Preparation Method for 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine Hydrochloride
Although direct literature on the exact compound is limited, closely related compounds with similar N-substituted pyrazole structures have been synthesized using the following protocol, which can be adapted:
- Primary amine: 3-methylbenzylamine (as the N-substituent source)
- 1,3-diketone: Acetylacetone (2,4-pentanedione) to provide the 3,5-dimethyl substitution on the pyrazole ring
- O-(4-nitrobenzoyl)hydroxylamine as the nitrogen source for pyrazole ring formation
- Solvent: Dimethylformamide (DMF)
- Temperature: 85 °C
- Reaction time: Approximately 1.5 hours
- Workup: Basic aqueous extraction followed by organic solvent extraction or treatment with triethylamine and silica gel chromatography for purification
Procedure Summary:
- Mix 3-methylbenzylamine (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in 5 mL of DMF.
- Heat the sealed reaction vial at 85 °C for 1.5 hours.
- Cool and quench the reaction by pouring into 1 M NaOH solution.
- Extract the product with dichloromethane (3 × 30 mL).
- Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (0–30%).
- The product is isolated as a hydrochloride salt after appropriate acidification.
- Yields for similar derivatives range between 36% and 46% depending on the substituents and reaction conditions.
Reaction Mechanism Insights
The reaction proceeds via condensation of the primary amine with the diketone to form an intermediate hydrazone or imine, followed by cyclization facilitated by O-(4-nitrobenzoyl)hydroxylamine which acts as a nitrogen donor. The process forms the pyrazole ring with methyl substitutions at positions 3 and 5, and the N-1 position is substituted with the 3-methylbenzyl group derived from the amine.
Data Table: Representative Reaction Parameters and Yields for Related N-Substituted Pyrazoles
| Compound (N-substituent) | Diketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4-pentanedione | DMF | 85 | 1.5 | 38 | Silica gel chromatography |
| 3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole | 2,4-pentanedione | DMF | 85 | 1.5 | 36 | Silica gel chromatography |
| 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 1-phenylbutane-1,3-dione | DMF | 85 | 1.5 | 46 | Silica gel chromatography |
Note: The yields and conditions are from closely related pyrazole derivatives and can guide optimization for the target compound.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using hexane and ethyl acetate gradients.
- Characterization includes ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
- The hydrochloride salt formation is achieved by acidification with hydrochloric acid, improving compound stability and handling.
Additional Considerations and Alternative Methods
- Alternative synthetic routes may involve stepwise N-alkylation of preformed 3,5-dimethyl-1H-pyrazol-4-amine with 3-methylbenzyl halides under basic conditions.
- However, the direct condensation method with O-(4-nitrobenzoyl)hydroxylamine is advantageous due to fewer steps and milder conditions.
- Optimization of solvent, temperature, and reagent ratios can improve yield and purity.
Q & A
Synthesis and Characterization
Q. What are the optimal synthetic routes for 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via alkylation of 3,5-dimethylpyrazole with 3-methylbenzyl chloride in the presence of a strong base (e.g., NaH) in dimethylformamide (DMF) at 60–80°C . Yield optimization requires strict anhydrous conditions, slow addition of the benzylating agent, and post-reaction purification using column chromatography. Comparative studies suggest that substituting DMF with tetrahydrofuran (THF) may reduce side reactions but could lower reactivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions on the pyrazole ring and benzyl group. For example, the methyl groups at positions 3 and 5 of the pyrazole ring appear as singlets in ¹H NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. This method resolves bond angles and distances, critical for distinguishing between structural isomers .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) can be validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
II. Biological Evaluation
Q. How can researchers design assays to evaluate the anticancer potential of this compound, and what are common pitfalls in interpreting results?
- Methodological Answer :
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to avoid false positives due to cell-specific toxicity .
- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Contradictions in activity across studies often arise from differences in cell culture conditions (e.g., serum concentration, passage number) .
Q. What strategies are recommended to resolve discrepancies in reported antimicrobial activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Standardize assay protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations. Variations in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI) significantly impact results .
- Comparative SAR analysis : Evaluate substituent effects by comparing analogs (e.g., 3-methylbenzyl vs. 4-methoxybenzyl derivatives). Hydrophobic substituents on the benzyl group often enhance membrane penetration, but electron-withdrawing groups may reduce bioavailability .
III. Data Analysis and Optimization
Q. How can computational modeling be integrated with experimental data to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate predictions with experimental IC₅₀ values .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions. For instance, the 3-methylbenzyl group may improve logP but reduce aqueous solubility, necessitating formulation studies .
Q. What experimental approaches are effective in optimizing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC and identify metabolites using LC-MS .
- Lyophilization : Improve long-term stability by lyophilizing the hydrochloride salt with cryoprotectants (e.g., trehalose) and storing at -20°C .
IV. Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. The compound is classified as an irritant, and direct contact with skin or eyes must be avoided .
- Ventilation : Use a fume hood during weighing and synthesis to minimize inhalation of fine particles .
Advanced Research Challenges
Q. How can researchers address low reproducibility in synthetic yields when scaling up from milligram to gram quantities?
- Methodological Answer :
- Process optimization : Use Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent volume, stirring rate). Pilot-scale reactions in a jacketed reactor with precise temperature control can mitigate exothermic side reactions .
- Purification challenges : Switch from column chromatography to recrystallization for large-scale purification. A solvent system of ethanol/water (7:3 v/v) has been effective for similar pyrazole derivatives .
Q. What analytical techniques can differentiate between polymorphic forms of this hydrochloride salt, and how do they impact biological activity?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Identify polymorphs by comparing diffraction patterns. Hydrate forms often show distinct peaks at 2θ = 10–15° .
- Dissolution testing : Polymorphs with higher crystallinity may exhibit slower dissolution rates, reducing in vivo bioavailability. Use differential scanning calorimetry (DSC) to assess melting points and phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
